![molecular formula C10H9Cl2N3 B1639374 4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-amine CAS No. 1001757-54-5](/img/structure/B1639374.png)
4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms would be bonded to a benzyl group (a benzene ring attached to a CH2 group), which is further substituted with a chlorine atom .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitutions and additions . The presence of the chlorine atoms might make the compound susceptible to nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Chlorinated aromatic compounds like this one are generally quite stable and have relatively high boiling points .Scientific Research Applications
- Researchers have explored the cytotoxic potential of 4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-amine derivatives against human cancer cell lines .
- The benzylic position in alkyl benzenes is crucial for synthesis. One common reaction is free radical bromination, where a hydrogen atom on the benzylic carbon is replaced by a bromine atom .
- Primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides favor an SN1 pathway due to resonance-stabilized carbocations .
Anticancer Activity
Free Radical Bromination
Nucleophilic Aromatic Substitution (SN1 and SN2)
Phenol Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1-[(4-chlorophenyl)methyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZPHVSIYOKUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001207813 | |
Record name | 4-Chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001207813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-amine | |
CAS RN |
1001757-54-5 | |
Record name | 4-Chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001757-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001207813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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